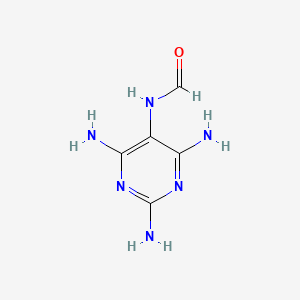

N-(2,4,6-triaminopyrimidin-5-yl)formamide

Description

Contextualizing Pyrimidine (B1678525) Chemistry and its Significance in Heterocyclic Systems

Pyrimidine, a six-membered aromatic heterocyclic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. google.com Its derivatives are ubiquitous in nature and are of paramount importance in biological systems. google.comgoogle.com The most well-known pyrimidines are the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of the nucleic acids, DNA and RNA, that carry the genetic code. google.com

The significance of the pyrimidine scaffold extends far beyond its role in nucleic acids. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. prepchem.com Researchers have extensively modified the pyrimidine core to develop a wide array of therapeutic agents. These derivatives have shown diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. google.comprepchem.comgoogle.com The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. google.com This adaptability makes pyrimidine-based compounds central to drug discovery and the development of agrochemicals, such as herbicides and insecticides. google.com

The Role of Formamide (B127407) Moieties in Pyrimidine Derivatives

A formamide is a functional group consisting of a carbonyl group bonded to a nitrogen atom, with the formula -NHCHO. The introduction of a formamide moiety onto a pyrimidine ring, as seen in N-(2,4,6-triaminopyrimidin-5-yl)formamide, is a crucial synthetic transformation. Formamides are important intermediates in the synthesis of various pharmaceuticals and fungicides. mdpi.com The formylation of an amine, which is the process of adding a formyl group (-CHO) to it, can be achieved using several methods, including reacting the amine with formic acid or other formylating agents. mdpi.com

In the context of pyrimidine derivatives, the formamide group serves several key functions. Firstly, it acts as a protecting group for the amine, modulating its reactivity in subsequent chemical steps. Secondly, and more critically, the formyl group provides a one-carbon unit that is essential for cyclization reactions to form fused heterocyclic systems. For an aminopyrimidine, the presence of a formamide group adjacent to another nitrogen atom (either in the ring or in another amino group) sets the stage for intramolecular cyclization to build a second ring, a common strategy for synthesizing purines. The de novo synthesis of purine (B94841) nucleotides in biological systems, for instance, involves formylation steps. utah.edu Therefore, a formylated pyrimidine derivative is a key precursor for the laboratory synthesis of purine rings and their analogues. nih.gov

Scope and Research Objectives for this compound Studies

The primary research objective for studies involving this compound is its application as a specialized synthetic intermediate for the construction of purine systems. Its structure is strategically designed for this purpose. The compound is typically synthesized from 2,4,5,6-tetraaminopyrimidine (B94255), which itself is prepared from 2,4,6-triaminopyrimidine (B127396) via a nitrosation and subsequent reduction step. google.comprepchem.com The formylation of the 5-amino group provides the final precursor for purine ring formation.

Interactive Data Table: Synthesis of 2,4,5,6-Tetraaminopyrimidine (Precursor)

This table outlines a common synthetic route to the immediate precursor of the title compound, starting from 2,4,6-triaminopyrimidine.

| Step | Reactants | Reagents | Key Conditions | Product |

| 1. Nitrosation | 2,4,6-Triaminopyrimidine | Sodium Nitrite (B80452), Acetic Acid | Aqueous solution, 0-20°C google.com | 2,4,6-Triamino-5-nitrosopyrimidine |

| 2. Reduction | 2,4,6-Triamino-5-nitrosopyrimidine | Sodium Dithionite or Zinc dust/Acid google.comgoogle.com | Heat to ~60°C, then cool google.com | 2,4,5,6-Tetraaminopyrimidine |

The research focus on this compound is driven by the following objectives:

Synthesis of Purine Analogues: The compound is an ideal precursor for creating substituted purines like adenine (B156593) and guanine (B1146940). By heating, the formamide group can cyclize with one of the adjacent amino groups to form the imidazole (B134444) ring portion of the purine structure. This allows for the synthesis of novel purine derivatives with potential applications as enzyme inhibitors or receptor ligands.

Medicinal Chemistry Research: A close analogue, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, is a known key intermediate in the synthesis of Abacavir, an important anti-HIV drug. chemicalbook.com This highlights a major research objective for such compounds: their use as building blocks for potent antiviral and antineoplastic agents. google.comnih.govgoogle.com By analogy, this compound is investigated for its potential to be converted into new biologically active molecules.

Biochemical Pathway Studies: As a stable analogue of intermediates in the de novo purine biosynthesis pathway, this compound and its derivatives can be used as tools to study the enzymes involved in this fundamental metabolic process. utah.edunih.gov

Interactive Data Table: General Formylation Reaction

This table describes the general conditions for the final step to produce the title compound.

| Step | Reactant | Reagent | Key Conditions | Product |

| 3. Formylation | 2,4,5,6-Tetraaminopyrimidine | Formic Acid mdpi.comchemicalbook.com | Heat in excess formic acid or other solvent mdpi.comchemicalbook.com | This compound |

Structure

3D Structure

Properties

CAS No. |

24867-33-2 |

|---|---|

Molecular Formula |

C5H8N6O |

Molecular Weight |

168.16 g/mol |

IUPAC Name |

N-(2,4,6-triaminopyrimidin-5-yl)formamide |

InChI |

InChI=1S/C5H8N6O/c6-3-2(9-1-12)4(7)11-5(8)10-3/h1H,(H,9,12)(H6,6,7,8,10,11) |

InChI Key |

YLHLFVJTPKYKTH-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)NC1=C(N=C(N=C1N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N 2,4,6 Triaminopyrimidin 5 Yl Formamide

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core

De novo synthesis refers to the construction of the pyrimidine ring from acyclic precursors. nih.gov This foundational approach is critical for creating the core structure onto which the necessary amino and formyl groups are installed. These methods can be classified into multicomponent reactions, which offer efficiency by combining several reactants in a single step, and more traditional stepwise constructions.

Multicomponent Reaction Strategies in Pyrimidine Annulation

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single operation. researchgate.netmdpi.com In the context of pyrimidine synthesis, MCRs typically involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a reagent containing an N-C-N moiety, such as guanidine (B92328) or urea. nih.govresearchgate.net

A notable strategy involves the acid-catalyzed [2+2+2] cycloaddition of two cyanamide (B42294) molecules with one ynamide molecule, which regioselectively yields the 2,4,6-triaminopyrimidine (B127396) core. rsc.org This method is effective for producing a variety of substituted pyrimidines in high yields. rsc.org Research has also explored the condensation of amidines with compounds like malononitrile (B47326) and an aromatic aldehyde to produce 2-amino-5-pyrimidinecarbonitriles. researchgate.net While these MCRs are powerful for generating substituted aminopyrimidines, creating the specific substitution pattern of the N-(2,4,6-triaminopyrimidin-5-yl)formamide precursor often requires a more controlled, stepwise approach. researchgate.netrsc.org

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Two Cyanamides + One Ynamide | Triflic Acid (10 mol%) | 2,4,6-Triaminopyrimidine | rsc.org |

| Aromatic Aldehyde + Malononitrile + Amidine | Not specified | 2-Amino-5-pyrimidinecarbonitrile | researchgate.net |

| 2-Aminopyrimidine (B69317) + Aromatic Aldehyde + Pyrazolinone | Phosphorus Oxide, Refluxing Ethanol | Fused Pyrimidine Derivative | rsc.org |

Stepwise Construction of the Aminopyrimidine Framework

Stepwise synthesis provides a more controlled, albeit longer, route to complex pyrimidines. A classic and widely used method is the condensation of guanidine with a β-dicarbonyl compound or its equivalent, such as malononitrile or acetoacetate (B1235776) derivatives. nih.govresearchgate.netmdpi.com This reaction, typically performed in a polar solvent with a condensing agent, reliably produces 2-aminopyrimidines. nih.govjocpr.com

For the synthesis of the precursor to this compound, a common route starts with the cyclization of an aminomalonic ester with guanidine in the presence of a base. google.com This reaction forms 2,5-diamino-4,6-dihydroxypyrimidine (B34952). google.com Subsequent steps are then required to convert the hydroxyl groups to amino groups and introduce the C5-amino group, which is the eventual site of formylation. An alternative starting point involves the reaction between guanidine nitrate (B79036) and a Michael acceptor like ethyl cyanoacetate (B8463686) to yield 2,6-diamino-4-hydroxypyrimidine. sciencepublishinggroup.com This intermediate can then be further functionalized. sciencepublishinggroup.com

Post-Synthetic Modification and Functionalization of Pyrimidine Intermediates

Once the pyrimidine core is established, the final synthetic steps involve introducing the requisite functional groups. For this compound, this culminates in the selective formylation of a tetraaminopyrimidine precursor.

Selective Formylation of Triaminopyrimidine Precursors

The final key transformation is the introduction of a formyl group (-CHO) onto the C5-amino substituent of the pyrimidine ring. This step must be highly selective to avoid formylation of the other amino groups at positions 2, 4, and 6.

Utilization of 2,4,6-Triaminopyrimidine Analogues as Starting Materials

The direct precursor for the formylation reaction is 2,4,5,6-tetraaminopyrimidine (B94255) (TAPS) or its salt. prepchem.comgoogle.comchemicalbook.com The synthesis of TAPS itself is a critical multi-step process. A common industrial method involves the nitrosation of 2,4,6-triaminopyrimidine (TAP) to produce 5-nitroso-2,4,6-triaminopyrimidine (B18466). google.com This reaction is carefully controlled at low temperatures (0–20 °C) to ensure the intermediate precipitates as a manageable slurry. google.com The nitroso intermediate is then reduced to the C5-amino group without being isolated. google.com Various reducing agents can be employed, including sodium dithionite, zinc dust with acid, or catalytic hydrogenation with agents like Raney nickel. google.comgoogle.comgoogle.com This process yields TAPS, often as a sulfate (B86663) or sulfite (B76179) salt, which is the direct starting material for the final formylation step. google.comgoogle.com

Role of Formic Acid and Acylating Agents in Formamide (B127407) Introduction

Formic acid is the most common and direct reagent for the N-formylation of amines. researchgate.netnih.govwikipedia.org The reaction involves heating the amine precursor, in this case, 2,4,5,6-tetraaminopyrimidine or its acid salt, with an aqueous solution of formic acid. google.com The concentration of formic acid and the reaction temperature are key parameters to control the selective formylation of the C5-amino group. The process typically involves heating the reactants to reflux for several hours. google.com The greater nucleophilicity of the C2, C4, and C6 amino groups can present a challenge, but the specific electronic environment of the C5-amino group often allows for selective reaction under controlled conditions.

Other formylating agents have been developed for various applications, including acetic formic anhydride, cyanides, and N-formyl imide, which can offer different reactivity profiles and may be employed under milder conditions. researchgate.netrsc.orgrsc.org For instance, procedures using catalysts like ZnO or ion-exchange resins with formic acid have been shown to be effective for formylating various amines under solvent-free conditions. nih.govmdpi.com While formic acid remains the workhorse for this specific transformation, these alternative reagents represent an expanding toolkit for chemists to optimize the synthesis of formamides. google.comnih.gov

Table 2: Common Formylating Agents and Conditions

| Formylating Agent | Typical Conditions/Catalyst | Key Features | Reference |

|---|---|---|---|

| Formic Acid | Aqueous solution, reflux | Direct, cost-effective, widely used for pyrimidine formylation. | google.comnih.gov |

| Acetic Formic Anhydride | Often used for sensitive substrates. | Highly reactive, prepared in situ. | researchgate.net |

| Chloral | Low temperature. | Produces excellent yields with strongly basic amines. | nih.gov |

| N-formyl imide | Catalytic p-toluenesulfonic acid monohydrate (TsOH·H₂O). | Metal-free, operational simplicity. | rsc.org |

| Formic Acid / ZnO | Solvent-free, 70 °C. | Lewis acid catalysis, reusable catalyst. | nih.gov |

Nitrosation and Subsequent Reduction Processes for Amino Group Introduction

A primary and well-established route to introduce an amino group at the C5 position of the 2,4,6-triaminopyrimidine scaffold involves a two-step process: nitrosation followed by reduction. This method typically starts with 2,4,6-triaminopyrimidine as the substrate.

The initial step is the nitrosation at the C5 position, which is highly activated by the three amino groups. This reaction is generally carried out by treating 2,4,6-triaminopyrimidine with nitrous acid, which can be generated in situ from an alkali metal nitrite (B80452), such as sodium nitrite, in an acidic medium like acetic acid. google.com This process yields 5-nitroso-2,4,6-triaminopyrimidine. google.comgoogle.com The reaction is typically performed at cool temperatures to control the reactivity of the nitrous acid. One patented method describes the production of 5-nitroso-2,4,6-triaminopyrimidine by reacting a guanidine salt with malonic acid dinitrile in an alcohol, followed by cooling, acidification with acetic acid, addition of water, and then treatment with nitrous acid without isolating the intermediate 2,4,6-triaminopyrimidine. google.com

The subsequent and final step for introducing the amino group is the reduction of the nitroso group. The resulting 5-nitroso-2,4,6-triaminopyrimidine is a key intermediate that can be reduced to form 2,4,5,6-tetraaminopyrimidine. google.com Catalytic hydrogenation is a common method for this reduction. google.com Another process describes the reduction using zinc dust in an acidic medium to prepare 2,4,5,6-tetraaminopyrimidine sulfate. prepchem.com The final step to obtain the target compound, this compound, would involve the selective formylation of the 5-amino group of 2,4,5,6-tetraaminopyrimidine.

| Intermediate | Starting Material | Reagents | Key Conditions | Product |

| 5-Nitroso-2,4,6-triaminopyrimidine | 2,4,6-Triaminopyrimidine | Sodium nitrite, Acetic acid | Cooled temperature, in situ generation of nitrous acid | 5-Nitroso-2,4,6-triaminopyrimidine |

| 2,4,5,6-Tetraaminopyrimidine | 5-Nitroso-2,4,6-triaminopyrimidine | Zinc dust, Acid | pH below 7, temperature 20-65°C | 2,4,5,6-Tetraaminopyrimidine acid salt |

| 2,4,5,6-Tetraaminopyrimidine | 5-Nitroso-2,4,6-triaminopyrimidine | H₂, Catalyst | Catalytic Hydrogenation | 2,4,5,6-Tetraaminopyrimidine |

Halogenation and Amination Strategies on Pyrimidine Scaffolds

An alternative synthetic strategy involves the introduction of a halogen atom onto the pyrimidine ring, which can then be displaced by an amino group. This approach offers a different pathway to functionalize the pyrimidine core.

The halogenation step can be achieved using various reagents. For instance, phosphorus oxychloride (POCl₃) is a common reagent used to convert hydroxypyrimidines into their chloro-derivatives. mdpi.com A patented process describes the synthesis of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, which starts with the cyclization of an aminomalonic ester with guanidine to produce 2,5-diamino-4,6-dihydroxypyrimidine. google.comgoogle.com This intermediate is then chlorinated using a chlorinating agent in the presence of an amide to yield a 4,6-dichloropyrimidine (B16783) derivative. google.comgoogle.com More recent research has focused on developing methods for the regioselective halogenation of the 5-position of pyrimidines under mild conditions, which could be highly valuable for synthesizing precursors to the target molecule. digitellinc.com

Following halogenation, the introduction of the amino group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The halogen atom, particularly when activated by the electron-withdrawing nature of the pyrimidine ring, can be displaced by an amine. The Chichibabin amination reaction, which involves treating a heterocyclic compound with an alkali metal amide like potassium amide in liquid ammonia, is a classic method for direct amination, although it can sometimes lead to ring-opening and rearrangement pathways. wur.nl Modern cross-coupling reactions and direct C-H amination techniques are also emerging as powerful tools for the synthesis of aminopyrimidines. researchgate.netnih.gov For the synthesis of this compound, a 5-halo-2,4,6-triaminopyrimidine intermediate would be subjected to amination, followed by formylation if the amino group is not introduced directly.

| Strategy | Key Intermediate(s) | Typical Reagents | Purpose |

| Chlorination | 2,5-Diamino-4,6-dihydroxypyrimidine | POCl₃ or other chlorinating agents | Introduction of chloro groups for subsequent functionalization. mdpi.comgoogle.com |

| Halogenation at C5 | Pyrimidine derivative | N-Halosuccinimide or other electrophilic halogenating agents | Regioselective introduction of a halogen at the 5-position. digitellinc.com |

| Amination | Halogenated pyrimidine | Ammonia, Amines, or Amide salts | Nucleophilic displacement of the halogen to introduce an amino group. wur.nl |

Catalytic Approaches in this compound Synthesis

Catalytic methods are integral to modern organic synthesis, offering improved efficiency, selectivity, and sustainability. In the context of synthesizing this compound and its precursors, several catalytic approaches are noteworthy.

As mentioned previously, the reduction of 5-nitroso-2,4,6-triaminopyrimidine to 2,4,5,6-tetraaminopyrimidine is often performed via catalytic hydrogenation. google.com This reaction typically employs a transition metal catalyst, such as palladium, platinum, or nickel, on a solid support like carbon. This heterogeneous catalysis allows for easy separation of the catalyst from the reaction mixture and is a cornerstone of industrial chemical processes.

| Reaction Type | Catalyst | Substrate Example | Product Example |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | 5-Nitroso-2,4,6-triaminopyrimidine | 2,4,5,6-Tetraaminopyrimidine google.com |

| C-N Bond Formation | NaI | Sulfonamide, Formamide | N-Sulfonyl formamidine (B1211174) organic-chemistry.org |

| Cross-Coupling Amination | Palladium or Copper complexes | Halogenated Pyrimidine | Aminated Pyrimidine |

Mechanistic Investigations of Chemical Transformations Involving N 2,4,6 Triaminopyrimidin 5 Yl Formamide

Reaction Pathway Elucidation for Formamide (B127407) Formation and Cleavage

The formation and cleavage of the formamide linkage in N-(2,4,6-triaminopyrimidin-5-yl)formamide are fundamental transformations that involve nucleophilic acyl substitution and hydrolysis, respectively.

Nucleophilic Acylation Mechanisms

The synthesis of this compound typically proceeds through the nucleophilic acylation of 2,4,5,6-tetraaminopyrimidine (B94255). This reaction involves the attack of the exocyclic amino group at the 5-position on an activated formylating agent.

The mechanism of nucleophilic acyl substitution generally proceeds through a tetrahedral intermediate. nih.gov In the case of formamide formation, the 5-amino group of 2,4,5,6-tetraaminopyrimidine acts as the nucleophile. The high nucleophilicity of this amino group is enhanced by the presence of the other three amino groups on the pyrimidine (B1678525) ring, which are strong electron-donating groups.

The reaction can be initiated by various formylating agents, such as formic acid or its derivatives. For instance, heating 2,4,5-triamino-6-hydroxypyrimidine with formic acid is a known method for the synthesis of the corresponding formamide derivative. researchgate.net A similar principle applies to the formylation of 2,4,5,6-tetraaminopyrimidine. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen of the formylating agent, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino group. researchgate.net

Nucleophilic attack: The lone pair of electrons on the nitrogen of the 5-amino group attacks the carbonyl carbon of the formylating agent, leading to the formation of a tetrahedral intermediate.

Leaving group departure: The tetrahedral intermediate collapses, and a leaving group is expelled, resulting in the formation of the stable amide bond and regeneration of the catalyst.

The rate of this reaction is influenced by the nature of the formylating agent and the reaction conditions, such as temperature and the presence of a catalyst.

Hydrolytic Pathways of the Formamide Linkage

The formamide linkage in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. researchgate.netnycu.edu.tw

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen of the formamide group. researchgate.netnih.gov This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the departure of the amine (2,4,5,6-tetraaminopyrimidine) as the leaving group, which is protonated under the acidic conditions. The reaction ultimately yields 2,4,5,6-tetraaminopyrimidine and formic acid. Theoretical studies on the acid-catalyzed hydrolysis of formamide suggest a stepwise mechanism involving an O-protonated pathway as the most favorable. nih.gov

Base-Catalyzed Hydrolysis:

The rate of hydrolysis is dependent on the pH of the solution. Studies on related formamidopyrimidine DNA adducts have shown that these lesions are chemically stable, but their stability is pH-dependent. lookchem.com

Detailed Analysis of Pyrimidine Ring Reactions

The reactivity of the pyrimidine ring in this compound is significantly influenced by its substituents.

Substituent Effects on Ring Reactivity and Selectivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, in this compound, the four amino groups at positions 2, 4, 5 (as part of the formamide), and 6 are powerful electron-donating groups (EDGs). These groups activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack. mdpi.com

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| Data sourced from various studies on Hammett constants. scispace.comresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (SEAr):

The high electron density of the pyrimidine ring in this compound makes it susceptible to electrophilic attack. The C5 position is the most likely site for substitution, as it is activated by the four surrounding amino groups. However, since the C5 position is already substituted, electrophilic attack would have to occur at a different position or involve displacement of an existing group.

Reactions such as nitrosation are common electrophilic substitutions on activated pyrimidines. For example, 2,4,6-triaminopyrimidine (B127396) can be nitrosated at the 5-position to form 5-nitroso-2,4,6-triaminopyrimidine (B18466). nih.gov The mechanism involves the attack of the electrophile (e.g., the nitrosonium ion, NO⁺) on the electron-rich pyrimidine ring. The presence of multiple amino groups strongly directs the substitution to the C5 position.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings. The presence of the four amino/formamido groups on this compound would significantly deactivate the ring towards SNAr. However, if a good leaving group were present on the ring, substitution might be possible under forcing conditions.

In less activated pyrimidines, such as those with halogen substituents, SNAr is a common reaction. nih.govbeilstein-journals.orgresearchgate.netzenodo.orgresearchgate.net The reaction typically proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the ring to form a resonance-stabilized anionic intermediate before the leaving group is expelled. nih.gov For this compound, any potential SNAr reaction would be highly disfavored due to the strong electron-donating nature of the substituents.

Tautomeric Equilibria and Proton Transfer Dynamics

This compound can exist in several tautomeric forms due to the presence of multiple amino groups and the formamide moiety. Tautomerism involves the migration of a proton, and the relative stability of the different tautomers can be influenced by the solvent and the electronic properties of the substituents. researchgate.netnih.gov

The amino groups on the pyrimidine ring can exist in either the amino (-NH₂) or imino (=NH) form. Theoretical studies on formamide and its thio and seleno analogues show that the amino tautomer is generally more stable than the imino tautomer. researchgate.net Similarly, for aminopyrimidines, the amino form is typically predominant.

The formamide group itself can also exhibit tautomerism, existing in an amide or imidic acid form (-N=CHOH). The amide form is generally the more stable tautomer.

Proton transfer dynamics are rapid, and the position of the equilibrium is determined by the relative free energies of the tautomers. In aqueous solution, solvent molecules can play a key role in mediating proton transfer. The pKa values of the various nitrogen atoms in the molecule will determine the most likely sites of protonation.

| Compound | Predicted pKa |

| 4,5,6-Triaminopyrimidine | 5.60 ± 0.30 |

| Data sourced from chemical property databases. lookchem.com |

Advanced Spectroscopic and Structural Elucidation of N 2,4,6 Triaminopyrimidin 5 Yl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established.

¹H NMR Spectral Analysis of Amide and Pyrimidine (B1678525) Protons

The proton NMR (¹H NMR) spectrum of N-(2,4,6-triaminopyrimidin-5-yl)formamide is expected to exhibit distinct signals corresponding to the various protons in the molecule. The formyl proton (CHO) of the amide group would typically appear as a singlet in the downfield region, generally between 8.0 and 8.5 ppm, due to the deshielding effect of the adjacent carbonyl group and nitrogen atom. The proton attached to the amide nitrogen (NH-CHO) would also present as a singlet, with its chemical shift being highly dependent on solvent and concentration, but typically observed in the range of 8.0 to 9.5 ppm.

The protons of the three amino groups (-NH₂) at positions 2, 4, and 6 of the pyrimidine ring are expected to appear as broad singlets. Their chemical shifts can vary but are generally found in the region of 5.0 to 7.5 ppm. The broadness of these signals is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange with the solvent. It is important to note that in deuterated solvents like DMSO-d₆, these amine protons are exchangeable and may decrease in intensity or disappear upon addition of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CHO | 8.0 - 8.5 | s | 1H |

| -NHCHO | 8.0 - 9.5 | s | 1H |

| C2-NH₂ | 5.0 - 7.5 | br s | 2H |

| C4-NH₂ | 5.0 - 7.5 | br s | 2H |

| C6-NH₂ | 5.0 - 7.5 | br s | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Interpretation of Carbon Environments

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the formamide (B127407) group is expected to be the most downfield signal, typically appearing in the range of 160-165 ppm. The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbons bearing amino groups (C2, C4, and C6) are anticipated to resonate at approximately 150-165 ppm. The C5 carbon, substituted with the formamido group, is expected to appear at a more upfield position, around 100-110 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CHO | 160 - 165 |

| C2 | 150 - 165 |

| C4 | 150 - 165 |

| C5 | 100 - 110 |

| C6 | 150 - 165 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Confirmation

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are crucial. Techniques such as Correlation Spectroscopy (COSY) would show correlations between coupled protons, for instance, between the formyl proton and the amide proton if any long-range coupling exists.

More importantly, heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to connect protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. For example, an HMBC experiment would show a correlation between the formyl proton and the C5 carbon of the pyrimidine ring, as well as the carbonyl carbon, confirming the N-formyl-5-aminopyrimidine linkage. Correlations between the amino protons and the corresponding pyrimidine carbons (C2, C4, and C6) would also be expected.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. The calculated monoisotopic mass of the neutral molecule is 169.0811 g/mol , so the [M+H]⁺ ion would be observed at an m/z of approximately 170.0889.

Under slightly more energetic conditions within the mass spectrometer, fragmentation of the parent ion can occur. A likely fragmentation pathway would involve the loss of the formyl group (-CHO), resulting in a fragment ion corresponding to 5-amino-2,4,6-triaminopyrimidine. Other potential fragmentations could involve cleavages within the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula of C₅H₇N₇O. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₅H₈N₇O⁺ | 170.0889 |

This precise mass measurement provides strong evidence for the elemental composition of the molecule, and when combined with the data from NMR spectroscopy, allows for the confident structural elucidation of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In a hypothetical MS/MS analysis of this compound (molecular weight: 168.17 g/mol ), the protonated molecule [M+H]⁺ would be expected at m/z 169. The fragmentation pattern would likely involve the following pathways:

Loss of the formyl group: A primary fragmentation would be the cleavage of the formyl group (-CHO), resulting in a fragment ion corresponding to the 2,4,5,6-tetraaminopyrimidine (B94255) radical cation at m/z 140.

Loss of carbon monoxide: Loss of a neutral CO molecule from the parent ion could lead to a fragment at m/z 141.

Ring fragmentation: Subsequent fragmentation of the pyrimidine ring would likely follow patterns observed for other aminopyrimidines, involving the loss of small molecules such as HCN, NH₃, and cyanamide (B42294) (CH₂N₂).

A detailed analysis would require experimental data to confirm these proposed fragmentation pathways and to determine the relative abundances of the fragment ions.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound This table is predictive and not based on published experimental data for the specific compound.

| m/z of Precursor Ion | Proposed Fragment Ion | Neutral Loss | Formula of Fragment |

|---|---|---|---|

| 169 | [M+H-CHO]⁺ | Formyl radical (29 Da) | C₄H₈N₆⁺ |

| 169 | [M+H-CO]⁺ | Carbon monoxide (28 Da) | C₄H₉N₆O⁺ |

| 140 | Various | HCN, NH₃, etc. | Further fragments |

Vibrational Spectroscopy for Functional Group Identification

Experimental FT-IR spectra for this compound are not published. However, the expected characteristic absorption bands can be inferred from the spectra of its structural relatives, 2,4,6-triaminopyrimidine (B127396) nih.gov and 2,4,5,6-tetraaminopyrimidine sulfate (B86663). nist.govnist.gov The spectrum of this compound would be distinguished by the presence of absorptions from the secondary amide (formamide) group, in addition to the features of the triaminopyrimidine core.

Key expected vibrational modes include:

N-H stretching: Multiple strong bands in the region of 3450-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups (-NH₂) and the N-H stretch of the secondary amide.

C=O stretching (Amide I): A strong absorption band typically found in the range of 1680-1630 cm⁻¹, characteristic of the carbonyl group in the formamide moiety.

N-H bending (Amide II): A band in the 1570-1515 cm⁻¹ region, arising from the N-H bending coupled with C-N stretching of the amide.

C-N stretching: Bands in the 1400-1200 cm⁻¹ region corresponding to the stretching of various C-N bonds within the pyrimidine ring and the amide group.

Ring vibrations: Several bands in the 1650-1400 cm⁻¹ region due to C=C and C=N stretching vibrations within the pyrimidine ring.

Out-of-plane bending: Bands below 900 cm⁻¹ corresponding to C-H and N-H out-of-plane bending vibrations.

Table 2: Predicted FT-IR Absorption Bands for this compound This table is predictive and based on the analysis of related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3450 - 3300 | Strong, Multiple Bands |

| Secondary Amide (-NH) | N-H Stretch | 3300 - 3200 | Strong |

| Carbonyl (C=O) | Amide I Stretch | 1680 - 1630 | Strong |

| Amide (N-H) | Amide II Bend | 1570 - 1515 | Medium to Strong |

| Pyrimidine Ring | C=C and C=N Stretches | 1650 - 1400 | Medium to Strong |

| Amine/Amide | C-N Stretch | 1400 - 1200 | Medium |

X-ray Crystallography for Definitive Solid-State Structural Determination

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The extensive hydrogen bonding capabilities of the three primary amino groups, the formamide N-H, and the formamide carbonyl oxygen suggest that this molecule would form a complex three-dimensional network in the solid state. The planarity of the pyrimidine ring and the potential for intramolecular hydrogen bonding between the C5-formamide and the adjacent C4 and C6 amino groups would also be key structural features of interest.

For context, related but distinct molecules have been characterized by X-ray crystallography, revealing details of their crystal packing and hydrogen bonding networks. youtube.comyoutube.comnih.govnih.gov A crystallographic study of this compound would be necessary to determine its precise three-dimensional structure.

Table 3: Required Parameters from a Hypothetical X-ray Crystallography Study of this compound This table outlines the data that would be obtained from an experimental study.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C=O, C=C). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Hydrogen Bonding Parameters | Distances and angles of intermolecular and intramolecular hydrogen bonds. |

Computational Chemistry and Theoretical Modeling of N 2,4,6 Triaminopyrimidin 5 Yl Formamide

Electronic Structure Calculations of the Ground State

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed examination of the ground state of N-(2,4,6-triaminopyrimidin-5-yl)formamide.

Density Functional Theory (DFT) Applications to Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By applying DFT, researchers can determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. These calculations involve solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule.

The stability of different isomers and conformers can be assessed by comparing their calculated energies. For this compound, this would involve analyzing the rotational barriers around the C-N bond of the formamide (B127407) group and the pyramidalization of the amino groups. The results from these calculations, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's structure.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C2-N1 Bond Length (Å) | 1.35 |

| C4-N3 Bond Length (Å) | 1.36 |

| C6-N7 Bond Length (Å) | 1.36 |

| C5-N8 Bond Length (Å) | 1.40 |

| N8-C9 Bond Length (Å) | 1.38 |

| C9-O10 Bond Length (Å) | 1.23 |

| C4-C5-C6 Bond Angle (°) | 118.5 |

| C5-N8-C9 Bond Angle (°) | 125.0 |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used.

Mechanistic Pathway Analysis and Transition State Characterization

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the study of the energetic changes that occur as reactants are converted into products.

Potential Energy Surface Scans and Reaction Energetics

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By performing PES scans, researchers can map out the energy landscape for a particular chemical reaction involving this compound. This is particularly relevant for understanding its role as an intermediate in the synthesis of other compounds, such as pteridines.

Calculation of Activation Barriers and Rate Constants

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. The energy difference between the reactants and the transition state is the activation energy or activation barrier. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

From the calculated activation barrier, it is possible to estimate the rate constant of the reaction using transition state theory. This provides a quantitative measure of how fast the reaction is expected to proceed under given conditions. For the cyclization of this compound, a lower calculated activation barrier would imply a faster rate of ring closure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, an MD simulation could reveal the accessible conformations of the molecule in solution. This would involve observing the rotation of the formamide group and the flexibility of the pyrimidine (B1678525) ring. Furthermore, by simulating a system containing multiple molecules of this compound and a solvent, researchers can study the intermolecular interactions, such as hydrogen bonding, that govern its behavior in a condensed phase. These simulations provide a dynamic picture of the molecule's behavior that is not captured by static quantum mechanical calculations.

Spectroscopic Parameter Prediction via Quantum Mechanical Methods

The elucidation of the structural and electronic properties of this compound can be significantly enhanced through the use of quantum mechanical methods to predict its spectroscopic parameters. Computational techniques, particularly Density Functional Theory (DFT), have become indispensable tools for correlating the geometric structure of a molecule with its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions not only aid in the interpretation of experimental data but also provide insights into the vibrational modes, electronic transitions, and chemical environment of the nuclei within the molecule.

Quantum mechanical calculations of spectroscopic parameters typically commence with the optimization of the molecule's ground-state geometry. Methodologies such as Hartree-Fock (HF) and, more commonly, DFT with various functionals like B3LYP, are employed in conjunction with a suitable basis set (e.g., 6-31G(d,p) or larger) to find the lowest energy conformation. researchgate.net Once the optimized geometry is obtained, the same level of theory can be used to compute a range of spectroscopic properties.

For vibrational spectroscopy, the calculation of harmonic vibrational frequencies is a standard procedure. This analysis predicts the positions of absorption bands in the IR and Raman spectra. A detailed interpretation of these spectra is made possible by assigning the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. For instance, in a related compound, 2,4,6-triaminopyrimidine (B127396), DFT calculations have been successfully used to assign the various vibrational modes, including the C-H and N-H stretching and scissoring vibrations. researchgate.net The theoretical IR and Raman spectra can be constructed from the calculated frequencies and intensities, which can then be compared with experimental spectra. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods, thereby improving the agreement with experimental values. researchgate.net

The prediction of NMR chemical shifts is another powerful application of quantum mechanical modeling. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts (δ) for ¹H, ¹³C, and ¹⁵N can be predicted. These calculations are highly sensitive to the molecular geometry and the electronic environment of the nuclei. Theoretical chemical shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap is common. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions of chemical shifts in solution. nih.govmdpi.comnih.gov

Furthermore, quantum mechanical methods can predict electronic transitions, which are observed in UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is the most prevalent method for calculating the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.govnih.gov This information allows for the simulation of the UV-Vis absorption spectrum, providing insights into the electronic structure and the nature of the molecular orbitals involved in the transitions (e.g., π→π* or n→π* transitions).

The following tables illustrate the types of data that are generated from such computational studies. While specific experimental or fully calculated data for this compound is not available in the cited literature, the tables are representative of the output from quantum mechanical predictions for similar molecules.

Table 1: Representative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| N-H Stretch (Formamide) | 3550 | 3408 | 55.2 | 110.5 |

| N-H Stretch (Amine) | 3450 | 3312 | 45.8 | 95.3 |

| C-H Stretch (Pyrimidine) | 3100 | 2976 | 20.1 | 150.2 |

| C=O Stretch (Formamide) | 1720 | 1651 | 250.7 | 60.1 |

| N-H Scissoring (Amine) | 1650 | 1584 | 80.3 | 45.8 |

| C=N Stretch (Pyrimidine) | 1600 | 1536 | 150.9 | 30.7 |

| C-N Stretch | 1350 | 1296 | 120.4 | 25.4 |

Note: Scaled frequencies are often calculated using a standard scaling factor (e.g., 0.96) to better match experimental data. The values presented are illustrative.

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) (in DMSO) |

| H (Formyl) | 8.10 |

| H (Amine) | 7.50 |

| H (Pyrimidine) | 6.80 |

| C (Carbonyl) | 165.2 |

| C (Pyrimidine, C2,4,6) | 160.5 |

| C (Pyrimidine, C5) | 95.3 |

| N (Amine) | -280.0 |

| N (Pyrimidine) | -250.0 |

| N (Formamide) | -270.0 |

Note: These values are representative and would be calculated relative to a standard (e.g., TMS for ¹H and ¹³C). The specific values depend heavily on the computational method and basis set used.

Table 3: Example of Predicted Electronic Transitions (UV-Vis) for this compound

| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 280 | 0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 255 | 0.15 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 230 | 0.05 | n→π* |

Note: HOMO refers to the Highest Occupied Molecular Orbital and LUMO to the Lowest Unoccupied Molecular Orbital. These values are illustrative of a TD-DFT calculation.

Chemical Reactivity, Derivatization Strategies, and Synthetic Applications of N 2,4,6 Triaminopyrimidin 5 Yl Formamide

Transformations of the Formamide (B127407) Moiety

The formamide group (-NHCHO) attached to the C5 position of the pyrimidine (B1678525) ring is a key functional handle that can undergo several important transformations.

Hydrolysis: The formyl group can be cleaved under acidic or basic conditions to yield 2,4,5,6-tetraaminopyrimidine (B94255) (TAP). This hydrolysis is a critical step in various synthetic sequences where the formyl group serves as a temporary protecting group for the 5-amino substituent. For instance, in the synthesis of certain developer components for hair dyes, 5-nitroso-2,4,6-triaminopyrimidine (B18466) is reduced to TAP, which is physiologically harmless. google.com The direct hydrolysis of N-(2,4,6-triaminopyrimidin-5-yl)formamide provides a straightforward route to TAP, a valuable precursor for further chemical elaboration.

Amidation: While direct transamidation of the formamide group is not extensively documented for this specific molecule, the general principles of amide chemistry suggest its feasibility. organic-chemistry.orgnih.gov More commonly, derivatization occurs at the amino groups of the pyrimidine ring. However, the formamide nitrogen can, under certain conditions, participate in reactions. For example, in related systems, N-formylaminonitriles can be formed from aldehydes and cyanide in formamide, indicating the reactivity of formamide as a reagent and its potential for incorporation into molecules. nih.gov The amidation of related amino acids using Lewis acid catalysts has also been explored, which could potentially be applied to modify the formamide or amino groups of the pyrimidine core. nih.gov

Table 1: Selected Hydrolysis and Amidation-Related Reactions

| Reaction Type | Starting Material | Reagents/Conditions | Product | Significance | Reference |

|---|---|---|---|---|---|

| Hydrolysis | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | Phosphoric acid | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (via an intermediate) | Illustrates formamide hydrolysis in a related dichloropyrimidine system. | google.com |

| Formylation (leading to the title compound) | 2,4,5-triamino-6-hydroxypyrimidine | Formic acid (2-5 moles) in an alkaline solution | 2,4-diamino-5-formylamino-6-hydroxypyrimidine | Key step in synthesizing the hydroxylated analog of the title compound. | google.com |

The formyl carbon is at an intermediate oxidation state and can be either reduced or oxidized, although these transformations are less common than cyclization reactions.

Reductions: The reduction of the formamide group would lead to an N-methylamino derivative. While specific examples for this compound are not prevalent in the literature, the reduction of amides is a well-established transformation in organic chemistry.

Oxidations: Oxidation of the formyl carbon is not a typical reaction for this compound, as the primary synthetic utility lies in using the formamide for ring closure. The electron-rich nature of the aminopyrimidine ring makes it susceptible to oxidation, which would likely compete with any intended oxidation of the formyl group.

Reactivity of the Aminopyrimidine Core

The 2,4,6-triaminopyrimidine (B127396) ring is highly activated towards electrophilic substitution due to the electron-donating nature of the three amino groups. It also provides multiple nucleophilic centers for condensation reactions.

The amino groups and the pyrimidine ring nitrogens are susceptible to attack by electrophiles. The most significant electrophilic attack occurs at the C5 position (if unsubstituted). However, in this compound, this position is already functionalized.

A key precursor to the title compound, 2,4,6-triaminopyrimidine, undergoes nitrosation at the C5 position. nih.govsynzeal.com This reaction involves treating 2,4,6-triaminopyrimidine with nitrous acid (generated from sodium nitrite (B80452) and an acid like acetic acid) to form 5-nitroso-2,4,6-triaminopyrimidine. google.comgoogle.com This nitroso compound is a critical intermediate which can then be reduced to 2,4,5,6-tetraaminopyrimidine. The tetraamine (B13775644) is then typically formylated to produce this compound or used directly in subsequent reactions. google.com

The most prominent and synthetically valuable reaction of this compound is its intramolecular condensation to form purines. This is a classic example of the Traube purine (B94841) synthesis. drugfuture.comchemistry-online.comslideshare.net In this reaction, the formamide group provides the carbon atom (C8) needed to bridge the N1 and the 5-amino group of the pyrimidine ring, forming the imidazole (B134444) portion of the purine.

The cyclization is typically achieved by heating, often in the presence of an acid or a dehydrating agent. thieme-connect.de This reaction is a versatile method for preparing a wide range of purine derivatives, including adenine (B156593) and guanine (B1146940) analogues, which are of immense biological and medicinal importance. thieme-connect.deresearchgate.net The de novo synthesis of purines in biological systems also involves the formylation of an aminoimidazole carboxamide ribonucleotide intermediate, highlighting the fundamental role of this type of transformation. columbia.eduutah.edu

Table 2: Traube Purine Synthesis and Related Reactions

| Starting Pyrimidine | Reagent for C8 | Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| 4,5-diaminopyrimidine (B145471) | Formic acid | Heating | Purine | Classic Traube synthesis for the fundamental purine core. | drugfuture.comslideshare.net |

| 2,5,6-triaminopyrimidin-4-ol | 90% Formic acid | Reflux | Guanine | Synthesis of a key nucleobase. | thieme-connect.de |

| 2,4,5,6-tetraaminopyrimidine | (Not explicitly stated, but implied formylation/cyclization) | - | 2,4-diaminopurines | Precursor to various biologically active purines. | google.com |

Design of Derivatization Strategies for Analytical and Synthetic Utility

The derivatization of this compound and its precursors is crucial for both analytical characterization and the synthesis of more complex molecules. For instance, the chloro-derivative, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, is a key intermediate in the synthesis of antiviral drugs like Abacavir. google.comchemicalbook.comnih.gov This dichloro-derivative can be prepared by chlorinating 2,5-diamino-4,6-dihydroxypyrimidine (B34952) and then formylating the resulting product. google.comgoogle.com

The amino groups on the pyrimidine ring can be targets for derivatization. For example, N-arylpyrimidin-2-amine derivatives have been synthesized using palladium-catalyzed cross-coupling reactions on related chloropyrimidines. mdpi.com Such strategies could be applied to modify the 2, 4, or 6-amino groups of the title compound to create libraries of derivatives for screening purposes, for example, in the development of new anti-inflammatory agents or other therapeutics. nih.gov

Derivatization is also employed to create analogs for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyrimidine ring or altering the formamide group, chemists can probe the structural requirements for biological activity, as seen in the development of antimalarial pyrimido[4,5-d]pyrimidines. dtic.mil

Enhancing Selectivity and Sensitivity for Detection

The detection and quantification of this compound and its derivatives are crucial for monitoring synthetic reactions and for potential future applications in various analytical contexts. Enhancing the selectivity and sensitivity of detection methods is a key area of research, often involving chemical derivatization to introduce moieties that are more readily detectable by common analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet-visible (UV-Vis) detection.

The amino groups on the pyrimidine ring and the formamide group offer multiple sites for derivatization. Strategies analogous to those used for the analysis of amino acids and other amine-containing compounds can be adapted for this compound.

Derivatization for Enhanced Detection:

Pre-column or post-column derivatization is a widely employed strategy to enhance the detectability of analytes that lack a strong chromophore or fluorophore. youtube.com For this compound, the primary amino groups at positions 2, 4, and 6 are prime targets for such derivatization.

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is rapid and suitable for automated pre-column derivatization. nih.govyoutube.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield stable, fluorescent adducts. nih.govdergipark.org.tr This reagent is often used for the analysis of amino acids and could be applied to the amino groups of the pyrimidine ring.

Ninhydrin: Forms a deep purple product (Ruhemann's purple) with primary amino acids, which can be detected colorimetrically. While traditionally used in post-column derivatization for amino acid analysis, its applicability to aminopyrimidines is plausible. youtube.com

The choice of derivatization reagent and method (pre-column vs. post-column) depends on the analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Automated pre-column derivatization systems can improve reproducibility and sample throughput. youtube.comnih.gov

Table 1: Potential Derivatization Reagents for Enhancing Detection of this compound

| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantages |

| o-Phthalaldehyde (OPA) | Primary amino groups | Fluorescence | High sensitivity, rapid reaction |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and secondary amino groups | Fluorescence | Forms stable derivatives |

| Ninhydrin | Primary amino groups | UV-Vis (Colorimetric) | Well-established for amino acids |

The reactivity of the formamide group itself can also be exploited. For instance, hydrolysis of the formamide to the corresponding 5-amino derivative, 2,4,5,6-tetraaminopyrimidine, followed by derivatization of the newly formed primary amine, could be a viable analytical strategy.

Strategies for Stabilizing Unstable Intermediates

During the synthesis and derivatization of this compound, unstable intermediates may be formed. The stability of these intermediates can be influenced by various factors, including electronic effects of substituents and the reaction environment.

A key example of unstable intermediates in reactions involving amines and carbonyl compounds are hemiaminals . These species are tetrahedral intermediates formed by the addition of an amine to a carbonyl group and are typically transient. nih.gov However, their stability can be significantly enhanced under certain conditions.

Stabilization of Hemiaminal Intermediates:

Research on the reaction of 2-aminopyrimidine (B69317) with nitrobenzaldehyde derivatives has shown that stable hemiaminals can be isolated. nih.govdntb.gov.uanih.gov The stability of these intermediates is attributed to the presence of electron-withdrawing groups on both the phenyl ring and the pyrimidine ring. nih.govdntb.gov.uanih.gov These groups decrease the electron density on the nitrogen and oxygen atoms of the hemiaminal moiety, thus reducing their tendency to eliminate water to form an imine.

In the context of this compound, the multiple amino groups on the electron-deficient pyrimidine ring could influence the stability of intermediates formed during its reactions. For instance, in reactions involving the formamide group, which can be considered a masked carbonyl, the electronic nature of the triaminopyrimidine core would play a role in the stability of any tetrahedral intermediates.

Strategies for stabilizing unstable intermediates can include:

Electronic Effects: Introduction of electron-withdrawing groups on reactants can stabilize intermediates like hemiaminals. nih.govdntb.gov.uanih.gov

Intramolecular Hydrogen Bonding: The presence of nearby functional groups capable of forming intramolecular hydrogen bonds can stabilize a reactive intermediate.

Matrix Isolation: Conducting reactions within a solid matrix or a macromolecular receptor can physically isolate and stabilize transient species. nih.gov

Low-Temperature Spectroscopy: Characterization of unstable intermediates can sometimes be achieved by performing reactions at low temperatures and analyzing the mixture using techniques like NMR or FTIR spectroscopy. nih.gov

While specific studies on stabilizing intermediates of this compound are not abundant, the principles derived from studies of related aminopyrimidine systems provide a valuable framework for predicting and controlling the stability of reactive species in its chemical transformations.

N 2,4,6 Triaminopyrimidin 5 Yl Formamide As a Precursor in Advanced Heterocyclic Synthesis

Role in Purine (B94841) Biosynthesis and Analogues

The de novo biosynthesis of purines is a fundamental metabolic pathway that constructs the purine ring system from simpler precursors. news-medical.netcolumbia.edunih.gov In laboratory synthesis, N-(2,4,6-triaminopyrimidin-5-yl)formamide and its related structures serve as crucial intermediates that mimic steps in this natural process, allowing for the efficient construction of purine analogues. The formyl group on the C5-amino substituent is key to the formation of the fused imidazole (B134444) ring of the purine core.

Cyclization Reactions Leading to Imidazole Ring Formation

The synthesis of the purine nucleus from a pyrimidine (B1678525) precursor hinges on the formation of the imidazole ring. The process typically involves a 4,5-diaminopyrimidine (B145471) derivative. The formylation of the 5-amino group, yielding a compound like this compound, is a critical activation step. This intramolecular formyl group is suitably positioned to react with one of the adjacent amino groups (at C4 or C6) to facilitate ring closure.

This cyclization is a cornerstone of the Traube purine synthesis. While the classic Traube synthesis often involves heating a 4,5-diaminopyrimidine with formic acid, the isolation or in situ formation of the N-formyl intermediate is a key mechanistic step. The reaction proceeds via an initial formylation of the C5-amino group, followed by a dehydration-driven cyclization to form the imidazole ring. This strategy is fundamental to creating the characteristic bicyclic purine structure. In the context of de novo purine biosynthesis, the final two steps involve the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), followed by an ATP-independent cyclization to yield inosine (B1671953) monophosphate (IMP). nih.gov Laboratory syntheses using this compound effectively replicate the essence of this imidazole ring closure.

Investigations into 2-Aminopurine (B61359) and Guanine (B1146940) Synthesis

This compound and its immediate precursors are instrumental in the targeted synthesis of specific purine analogues, such as 2-aminopurine and guanine.

2-Aminopurine Synthesis: A novel synthetic route to 2-aminopurine utilizes 2,4,6-triaminopyrimidine (B127396) as the starting material. researchgate.net This process involves the transformation of the starting pyrimidine into a 2,4,5-triaminopyrimidine derivative. Subsequent cyclization with a formylating agent, such as a mixture of triethyl orthoformate and acetic anhydride, leads to the formation of 2-aminopurine. researchgate.net The this compound represents the key intermediate that undergoes cyclization in this transformation.

Guanine Synthesis: The synthesis of guanine can also be achieved from related pyrimidine precursors. A common method involves the cyclization of 2,4,5-triamino-6-hydroxypyrimidine (TAHP) with formic acid or formamide (B127407). capes.gov.br The reaction proceeds through the formation of N-(2,4-diamino-6-hydroxy-pyrimidin-5-yl)formamide, which then undergoes ring closure to yield guanine. capes.gov.br While high temperatures are often required, this method highlights the essential role of the 5-formamido group in constructing the purine core of guanine.

Table 1: Synthesis of Purine Analogues

| Precursor | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2,4,5-Triaminopyrimidine | Triethylorthoformate, Acetic Anhydride | 2-Aminopurine | researchgate.net |

| 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) | Formamide or Formic Acid | Guanine | capes.gov.br |

Building Block for Fused Pyrimidine Systems

The reactivity of the amino and formamido groups of this compound extends beyond purine synthesis, making it a valuable building block for a variety of other fused heterocyclic systems. By reacting with appropriate bifunctional reagents, the pyrimidine core can be annulated to form larger, more complex architectures.

Synthesis of Pyrido[2,3-d]pyrimidines and their Derivatives

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with significant pharmacological interest. The synthesis of these compounds can be efficiently achieved starting from 2,4,6-triaminopyrimidine, the direct precursor to the title compound. In these syntheses, the triaminopyrimidine is condensed with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyridine (B92270) ring.

For example, the reaction of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde (B3023284) directly yields 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.gov Similarly, condensation with other suitable three-carbon synthons can provide access to a wide range of substituted pyrido[2,3-d]pyrimidines. nih.gov These reactions underscore the utility of the triaminopyrimidine core as a scaffold for building fused ring systems.

Formation of Pyrimido[4,5-b]researchgate.netcapes.gov.brdiazepines and Related Architectures

Pyrimido[4,5-b] researchgate.netcapes.gov.brdiazepines represent another important class of fused heterocyclic systems. Their synthesis often utilizes 4,5-diaminopyrimidine derivatives as key starting materials. Research has shown that tetraaminopyrimidines can react with α,β-unsaturated carbonyl compounds to form 8,9-dihydro-7H-pyrimido[4,5-b] researchgate.netcapes.gov.brdiazepines with high regioselectivity. youtube.com This reaction involves the condensation of the 1,2-diamine functionality at the C4 and C5 positions of the pyrimidine ring with the three-carbon unsaturated carbonyl unit to form the seven-membered diazepine (B8756704) ring. The versatility of this approach allows for the creation of diverse libraries of these fused systems for biological screening. youtube.comresearchgate.net

Table 2: Synthesis of Fused Pyrimidine Systems

| Pyrimidine Precursor | Reagent(s) | Fused System | Reference(s) |

|---|---|---|---|

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | Pyrido[2,3-d]pyrimidine | nih.gov |

| Tetraaminopyrimidine | α,β-Unsaturated carbonyl compounds | Pyrimido[4,5-b] researchgate.netcapes.gov.brdiazepine | youtube.com |

Contribution to Prebiotic Chemistry Research

The study of prebiotic chemistry seeks to understand the non-enzymatic chemical reactions that could have led to the formation of life's essential building blocks on the early Earth. researchgate.net Formamide (HCONH2) has been identified as a particularly important molecule in this context. youtube.comnih.gov It is a simple molecule containing hydrogen, carbon, oxygen, and nitrogen, and it can serve as both a reagent and a solvent in the synthesis of biomolecules. youtube.com

Heating formamide in the presence of mineral catalysts has been shown to produce a variety of nucleic acid bases, including purines and pyrimidines. researchgate.netnih.gov The formation of purines from formamide likely proceeds through pyrimidine intermediates. Research suggests that 4,5,6-triaminopyrimidine can be formed from the hydrolysis of adenine (B156593) under prebiotic conditions. news-medical.net The subsequent formylation of such triaminopyrimidines, a plausible prebiotic reaction given the prevalence of formamide, would generate this compound. This molecule is then primed for cyclization to form the purine ring structure, providing a potential prebiotic pathway to adenine and guanine. This highlights the potential role of this compound as a key intermediate in the prebiotic synthesis of purines, bridging the gap between simpler pyrimidines and the more complex purine nucleobases.

Plausibility in Abiotic Nucleobase and Nucleoside Formation

This compound is considered a plausible intermediate in the prebiotic synthesis of purine nucleobases. While direct observational data of this specific compound in prebiotic simulation experiments may be limited, its molecular structure is highly suggestive of a role in the formamide-based abiotic formation of purines such as guanine. The plausibility is largely inferred from established reaction mechanisms for purine synthesis where similar formylated pyrimidine derivatives are key precursors.

One of the classical routes for purine synthesis is the Traube purine synthesis, which involves the formylation of an amino group at the C5 position of a pyrimidine, followed by a ring-closing reaction to form the imidazole ring of the purine. researchgate.net For instance, the synthesis of guanine can proceed through the intermediate 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP). google.com In this process, a compound like 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) (TAHP sulfate) is heated in formamide, leading to the formation of DAFHP, which then cyclizes to produce guanine. google.com This established pathway highlights the critical role of formylated aminopyrimidines in constructing the purine ring system under plausible prebiotic conditions.

Given this precedent, this compound, which is a formylated derivative of 2,4,5,6-tetraaminopyrimidine (B94255), fits the profile of a direct precursor in the abiotic synthesis of di-amino purines. The reaction would likely involve the cyclization of the formyl group with the adjacent amino group at the C6 position to form the purine's imidazole ring.

Furthermore, research into formamide-based prebiotic synthesis has demonstrated that heating formamide, particularly in the presence of catalysts such as minerals or meteorite fragments, can produce a wide array of biologically significant molecules, including various nucleobases. nih.gov These "one-pot" syntheses suggest that complex molecules can arise from simple starting materials under conditions mimicking those of early Earth. researchgate.net The formation of nucleosides, the glycosidic linkage of a nucleobase to a sugar, has also been observed in formamide-based systems, especially when catalyzed by proton irradiation in the presence of meteorites. wikipedia.org

Table 1: Examples of Prebiotic Products from Formamide-Based Synthesis

| Starting Material(s) | Conditions | Key Products Formed |

|---|---|---|

| Formamide | Heating (e.g., 160°C) | Guanine, Adenine, Hypoxanthine, Xanthine, 2,6-diaminopurine (B158960) researchgate.netresearchgate.net |

| Formamide, Meteorite, Proton Irradiation | Varied | Nucleosides (Uridine, Cytidine, Adenosine, Thymidine), Amino Acids, Carboxylic Acids wikipedia.org |

| Guanidine (B92328) nitrate (B79036), Ethyl cyanoacetate (B8463686) in formamide | "One-pot" synthesis with nitrosation and reduction | Guanine google.com |

| Uracil, Formamide, Formic Acid | Thermal treatment | Thymine mdpi.com |

Catalytic Roles of Formamide in Early Earth Chemistry

Formamide (H₂NCHO) is a molecule of central importance in theories of prebiotic chemistry due to its multifaceted roles as a precursor, a solvent, and a catalyst. researchgate.net Its simple composition, containing the four essential elements for life (hydrogen, carbon, oxygen, and nitrogen), and its widespread presence in the universe make it a compelling starting point for the synthesis of biomolecules. wikipedia.org

As a chemical precursor, formamide can decompose upon heating to yield a variety of simpler molecules essential for prebiotic synthesis, including hydrogen cyanide (HCN), ammonia, water, and formic acid. researchgate.net These molecules can then recombine to form more complex structures, including nucleobases. nih.gov

Beyond being a source of building blocks, formamide serves as an effective solvent, creating a non-aqueous environment that can be advantageous for certain prebiotic reactions. For example, it can solve the problem of the hydrolytic instability of nucleic acid components in water. nih.gov Formamide is also an excellent medium for phosphorylation reactions, facilitating the formation of nucleotides from nucleosides and a phosphate (B84403) source, and it promotes the non-enzymatic polymerization of nucleotides into RNA oligomers. wikipedia.org

The catalytic activity of formamide is another crucial aspect of its role in prebiotic chemistry. It can act as a proton-carrying catalyst, often through its tautomer, formimidic acid. researchgate.net This catalytic function is vital in self-catalyzed reaction pathways where formamide and its derivatives facilitate the transformation of simple precursors into more complex molecules like pteridines and purine nucleobases. researchgate.net Studies have shown that formamide is not merely a passive solvent but an active participant and catalyst in these reaction processes. researchgate.net

The robustness of formamide-based prebiotic chemistry is further underscored by experiments involving meteorites. nih.gov When formamide is heated in the presence of various types of meteorites, which act as catalysts, a diverse suite of biologically relevant compounds is formed. nih.gov This indicates that the chemical potential of formamide to generate life's building blocks is significantly enhanced by the presence of naturally occurring inorganic catalysts that would have been available on early Earth. nih.gov

Broader Academic Implications and Future Research Directions

Advancements in Pyrimidine-Based Organic Synthesis Methodologies

The synthesis of polysubstituted pyrimidines like N-(2,4,6-triaminopyrimidin-5-yl)formamide is a significant challenge that propels the evolution of organic synthesis. The pyrimidine (B1678525) core is a privileged scaffold in numerous biologically active molecules, making the development of efficient and versatile synthetic routes a continuous priority for researchers. researchgate.netnih.gov Modern synthetic strategies are moving beyond classical condensation reactions towards more elegant and efficient technologies.

Recent decades have seen a surge in the application of metal-catalyzed cross-coupling and multicomponent reactions (MCRs) for constructing the pyrimidine framework. researchgate.net Catalysts based on copper, palladium, zinc, and iridium have enabled the synthesis of structurally diverse pyrimidines under mild conditions with high functional group tolerance. organic-chemistry.orgmdpi.com For instance, copper-catalyzed cyclization of ketones with nitriles and [3+3] annulation of amidines with saturated ketones represent powerful methods for building the pyrimidine ring. organic-chemistry.org Similarly, zinc chloride has been shown to catalyze three-component coupling reactions to yield 4,5-disubstituted pyrimidines. organic-chemistry.org

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. | High atom economy, operational simplicity, rapid access to molecular diversity. | researchgate.netacs.org |

| Metal-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds using catalysts (e.g., Pd, Cu, Ni) to connect different molecular fragments to a pyrimidine core. | High functional group tolerance, regioselectivity, and yields. | nih.gov |

| Acceptorless Dehydrogenative Coupling (ADC) | Formation of C-N bonds with the liberation of hydrogen gas, avoiding the need for stoichiometric oxidants. | High atom economy, environmentally friendly (produces H₂ as the only byproduct). | acs.org |